N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQRLUQFAYYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor.
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid).
Biochemical Pathways
The formation of self-assembled monolayers (sams) of aromatic thiolates, which are frequently used in a wide range of applications, is often hampered by the low solubilities of their precursors. The 3,4-dimethoxybenzyl group helps overcome this challenge by increasing the solubility and stability of the precursor.
Result of Action
The result of the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols.
Action Environment
The action of the 3,4-dimethoxybenzyl group is influenced by environmental factors such as temperature and the presence of protons. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid).
Biological Activity
N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, also known by its CAS number 96822-17-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tetrahydropyran ring substituted with a dimethoxybenzyl group, which may contribute to its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In particular, it has been shown to inhibit glycolytic activity in cancer cells. For instance, research indicates that this compound exhibits selective inhibition of glucose transporters GLUT1 and GLUT3. This inhibition leads to reduced cell growth in pancreatic cancer cell lines such as PANC-1, with an IC50 value reported at approximately 1.9 µM .
The mechanism by which this compound exerts its antitumor effects appears to involve the disruption of metabolic pathways critical for cancer cell survival. By inhibiting glucose uptake through GLUT transporters, the compound effectively starves cancer cells of energy sources necessary for proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits glycolytic activity in PANC-1 cells | |
| GLUT Inhibition | Targets GLUT1 and GLUT3 | |
| IC50 Value | 1.9 µM for PANC-1 cell growth inhibition |
Case Study: Xenograft Model
In a xenograft mouse model using MIA PaCa-2 cells (a pancreatic cancer line), administration of this compound demonstrated significant antitumor effects at a dosage of 12.5 mg/kg administered intravenously once daily. This study underscores the compound's potential as a therapeutic agent in oncology .
Scientific Research Applications
Based on the search results, here's what is known about the applications of N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine:
General Information:
- This compound is a chemical compound with the molecular formula C16H25NO3 .
- It has a molecular weight of 279.3800048828125 .
- The compound is intended for laboratory use only .
Availability:
Potential Applications:
While the search results do not provide specific, detailed applications for this compound, they do suggest some related areas of interest:
- Drug Design and Discovery: The presence of a dimethoxybenzyl group is notable because modifications of dimethoxy-substituted rings have been used in creating donepezil-based compounds as potential treatments for Alzheimer's Disease .
- Anti-Cancer Research: Benzothiazole derivatives, some containing dimethoxybenzyl groups, have shown potential as anti-tumor agents .
- Scaffolds for Bioactive Molecules: Solanesol derivatives and other complex molecules are being explored as scaffolds for drug delivery and multimerization of bioactive peptides . Simplified structural motifs, like pyrrolidinyl-spirooxindoles and oxepanes, are also relevant in identifying biological activities in drug design .
Related Compounds:
The search results also list a variety of related compounds containing the 3,4-dimethoxybenzyl moiety, suggesting its use as a building block in chemical synthesis :
- N-(3,4-dimethoxybenzyl)-3-pyridinamine
- 1-[(3,4-dimethoxybenzyl)amino]-3-(3-methylphenoxy)-2-propanol hydrochloride
- 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
- (3-CHLORO-4-((3,4-DIMETHOXYBENZYL)OXY)PHENYL)ACETIC ACID
- 2-(3,4-dimethoxybenzyl)-3-(dimethylamino)-1-phenyl-1-propanone hydrochloride
- 2,4-DIMETHOXYBENZYL (2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL)ACETATE
- (3S)-4-[(3,4-DIMETHOXYBENZYL)OXY]-3-[(TRIETHYLSILYL)OXY]BUTYL PHENYL SULFONE
- (3S)-4-[(3,4-DIMETHOXYBENZYL)OXY]-3-[(TRIISOPROPYLSILYL)OXY]BUTYL PHENYL SULFONE
- N-(3,4-DIMETHOXYBENZYL)-N'-(1-{3-[1-({[(3,4-DIMETHOXYBENZYL)AMINO]CARBONYL}AMINO)-1-METHYLETHYL]PHENYL}-1-METHYLETHYL)UREA
- (3S,4S)-3-AMINO-1-(3,4-DIMETHOXYBENZYL)-4-((S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)AZETIDIN-2-ONE
- Glutipyranrel-N-(3,4-Dimethoxybenzyl)-N-((R)-3-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl)furan-2-carboxamide
- 3,4-Dimethoxybenzyl alcohol
Chemical Reactions Analysis
Functional Group Transformations
The dimethoxybenzyl and tetrahydropyran moieties enable diverse reactivity:
N-Alkylation
The amine participates in alkylation with electrophiles (e.g., alkyl halides, epoxides):
| Substrate | Electrophile | Conditions | Product |
|---|---|---|---|
| N-(3,4-Dimethoxybenzyl)... | Methyl iodide | THF, 0°C → RT, 6 h | Quaternary ammonium iodide |
Aza-Prins Cyclization
Under acidic conditions, the amine engages in aza-Prins cyclization to form nitrogen-containing heterocycles :
-
Example : Reaction with aldehydes (e.g., isovaleraldehyde) in the presence of FeCl₃ yields fused piperidine derivatives .
| Reactant | Catalyst | Temperature | Product |
|---|---|---|---|
| N-(3,4-Dimethoxybenzyl)... | FeCl₃ | 80°C, 12 h | Piperidine-oxane fused compound |
Source: Iron-Catalyzed Synthesis (2022)
Cyclization and Ring-Opening Reactions
The tetrahydropyran ring undergoes acid-catalyzed ring-opening or rearrangement:
-
Example : Treatment with HCl in ethanol generates a diol intermediate via cleavage of the pyran oxygen .
| Reaction | Conditions | Product |
|---|---|---|
| Acidic ring-opening | HCl/EtOH, reflux, 3 h | Diol derivative |
Substitution Reactions
The dimethoxybenzyl group undergoes electrophilic aromatic substitution (EAS):
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para | 62% |
Complexation and Metal Interactions
The amine’s lone pair facilitates coordination with transition metals, forming stable complexes:
| Metal Salt | Solvent | Complex Color | Stability |
|---|---|---|---|
| Cu(OAc)₂ | MeOH | Blue | >24 h (RT) |
Oxidation and Degradation Pathways
The compound is susceptible to oxidation under strong oxidative conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 2 h | Ketone derivative |
Key Observations:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyran Ring
N-Methyltetrahydro-2H-Pyran-4-Amine (CAS 220641-87-2)
- Molecular Formula: C₆H₁₃NO (MW: 115.17 g/mol).
- Key Differences :
N,2,2-Trimethyltetrahydro-2H-Pyran-4-Amine
Aromatic Substituent Modifications
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-Pyran-4-yl]Methyl}Amine Hydrochloride (CAS 61861-92-5)
- Structure : Contains a 3,4-dimethoxyphenyl group directly attached to the pyran ring.
- Molecular Formula: C₁₄H₂₂ClNO₃ (MW: 287.78 g/mol).
- Key Differences :
N-(4-Nitrophenyl)-3,4-Dihydro-2H-1-Benzopyran-4-Amine (CAS 1152610-85-9)
- Structure : Features a nitro group on the phenyl ring and a benzopyran scaffold.
- Molecular Formula : C₁₅H₁₄N₂O₃ (MW: 270.28 g/mol).
- Key Differences :
Heterocyclic and Aliphatic Chain Variants
{[4-(2-Methoxyethyl)Tetrahydro-2H-Pyran-4-yl]Methyl}Amine
- Structure : Contains a methoxyethyl group on the pyran ring.
- Molecular Formula: C₉H₁₉NO₂ (MW: 173.25 g/mol).
N-(2,3-Dimethylphenyl)Tetrahydro-2H-Thiopyran-4-Amine (CAS 1156600-63-3)
- Structure : Thiopyran (sulfur-containing) analog with a dimethylphenyl group.
- Molecular Formula : C₁₃H₁₉NS (MW: 221.36 g/mol).
- Key Differences :
Structural and Functional Implications
Electronic and Steric Effects
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s dimethoxybenzyl group likely improves blood-brain barrier penetration compared to polar analogs like the nitro-containing derivative .
- Solubility : Hydrochloride salt forms (e.g., CAS 61861-92-5) enhance aqueous solubility, a common strategy for improving drug bioavailability .
Data Tables
Table 1. Molecular Properties of Selected Compounds
Q & A
Q. What are the primary synthetic strategies for preparing N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, and how do reaction parameters affect yield?
Answer: The compound is typically synthesized via nucleophilic substitution between 2,2-dimethyltetrahydro-2H-pyran-4-amine and 3,4-dimethoxybenzyl halides. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity but may require strict temperature control (<40°C) to avoid byproducts .
- Base selection : Potassium carbonate or triethylamine improves alkylation efficiency by deprotonating the amine intermediate .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol yields >90% purity. Impurities often arise from incomplete alkylation or residual solvents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
Answer: Essential techniques include:
- 1H NMR : Peaks at δ 6.7–7.1 ppm (aromatic protons from the dimethoxybenzyl group), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–1.6 ppm (dimethyl groups on the pyran ring) .
- LC-MS : Molecular ion peak at m/z 307.2 [M+H]+ confirms molecular weight. Fragmentation patterns (e.g., loss of methoxy groups) validate substituent positions .
- IR spectroscopy : Bands near 1250 cm⁻¹ (C-O stretching in methoxy groups) and 1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How does stereochemistry at the pyran ring influence SK channel binding affinity, and what methods optimize enantioselective synthesis?
Answer: The cis-configuration of the pyran ring enhances SK channel blockade by aligning the dimethyl groups for hydrophobic interactions with the channel pore. Enantioselective synthesis methods include:
- Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during alkylation to achieve >80% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Employing palladium-catalyzed asymmetric allylic amination to control stereochemistry .
- Pharmacological validation : Patch-clamp assays on SK2-expressing cells show 10-fold higher potency for the cis-enantiomer (IC₅₀ = 0.3 µM) vs. trans (IC₅₀ = 3.1 µM) .
Q. What experimental approaches resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?
Answer: Contradictions often stem from:
- Cell-specific metabolism : HepG2 cells metabolize the compound via CYP3A4, generating reactive intermediates absent in HEK293 cells. Mitigate by co-administering CYP inhibitors like ketoconazole .
- Assay interference : The dimethoxybenzyl group absorbs at 450 nm, skewing MTT assay results. Use alternative viability assays (e.g., ATP luminescence) .
- Batch variability : Impurities >5% (e.g., unreacted benzyl chloride) induce off-target effects. Implement QC protocols with orthogonal purity checks (HPLC, NMR) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Answer: Key strategies include:
- LogP optimization : Derivatives with calculated LogP 2.0–3.5 (e.g., replacing methoxy with trifluoromethoxy groups) show enhanced BBB penetration in MDCK-MDR1 assays .
- Polar surface area (PSA) reduction : Substituents like methyl esters lower PSA from 75 Ų to <60 Ų, improving permeability .
- Molecular dynamics simulations : Predict binding to P-glycoprotein (e.g., derivatives with bulkier pyran substituents evade efflux) .
Methodological Considerations
Q. What protocols ensure reproducibility in evaluating this compound’s dopamine antagonism in vivo?
Answer: Standardize:
- Animal models : Use Sprague-Dawley rats (250–300 g) with implanted telemetry probes for continuous blood pressure monitoring.
- Dosing : Administer 3–5 µmol/kg intravenously to achieve plasma concentrations of 1–3 µM, avoiding non-specific effects from higher doses .
- Control experiments : Pre-treat with atropine and phenoxybenzamine to isolate dopamine receptor-mediated responses .
Q. How should researchers address solubility challenges in aqueous assays without altering bioactivity?
Answer:
- Co-solvents : Use ≤1% DMSO or β-cyclodextrin (10 mM) to solubilize the compound while maintaining cell viability .
- pH adjustment : Prepare stock solutions in citrate buffer (pH 4.0) to protonate the amine, enhancing solubility to >10 mg/mL .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability without chemical modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
